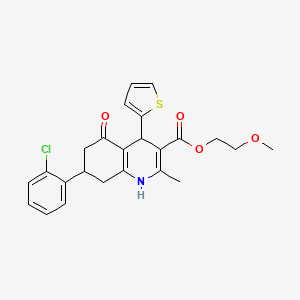

2-Methoxyethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

This compound is a mouthful, but let’s break it down. Its systematic name reveals its structure:

Molecular Formula: C25H26ClNO4S

Average Mass: 471.996 Da

Monoisotopic Mass: 471.127106 Da

ChemSpider ID: 3230689

Now, for a more digestible introduction: This compound belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. Our compound has additional substituents, including a chlorophenyl group, a methyl group, and a thiophenyl group. It’s a fascinating fusion of structural elements!

Properties

Molecular Formula |

C24H24ClNO4S |

|---|---|

Molecular Weight |

458.0 g/mol |

IUPAC Name |

2-methoxyethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C24H24ClNO4S/c1-14-21(24(28)30-10-9-29-2)23(20-8-5-11-31-20)22-18(26-14)12-15(13-19(22)27)16-6-3-4-7-17(16)25/h3-8,11,15,23,26H,9-10,12-13H2,1-2H3 |

InChI Key |

SWIJNQFWJWRKED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3Cl)C4=CC=CS4)C(=O)OCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthesis of this compound likely involves a series of reactions. One common approach is the Suzuki–Miyaura coupling , which forms carbon–carbon bonds using organoboron reagents. The reaction proceeds under mild conditions and tolerates various functional groups . Specific synthetic routes would depend on the desired substituents and functional groups.

Industrial Production:: While I don’t have specific industrial methods for this compound, large-scale production would likely involve efficient and cost-effective synthetic routes. Collaboration between organic chemists and process engineers ensures scalability.

Chemical Reactions Analysis

Reactions:: This compound can participate in various reactions:

Oxidation: Oxidative processes may modify the carbonyl group or other functional groups.

Reduction: Reduction reactions could reduce the carbonyl or other groups.

Substitution: Substituents can be replaced by other groups.

Other Transformations: Depending on the context, it might undergo cyclization, rearrangement, or other transformations.

Palladium Catalysts: For Suzuki–Miyaura coupling.

Boron Reagents: Essential for transmetalation in the coupling process.

Major Products:: The major products would be derivatives of this compound with various substituents. These could have altered biological or chemical properties.

Scientific Research Applications

Medicinal Chemistry: Investigating its potential as a drug candidate.

Materials Science: Exploring its use in materials with specific properties.

Biological Activity: Assessing its effects on cells, enzymes, or receptors.

Drug Development: Targeting specific diseases or pathways.

Fine Chemicals: As a building block for other compounds.

Agrochemicals: Pesticides or herbicides.

Mechanism of Action

Understanding how this compound works involves studying its interactions with biological targets. It might inhibit enzymes, modulate receptors, or affect cellular processes. Detailed studies are necessary to unravel its mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare it to related quinoline derivatives. Its unique features—such as the chlorophenyl and thiophenyl groups—set it apart.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.